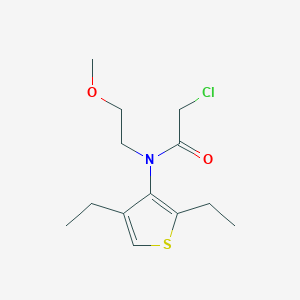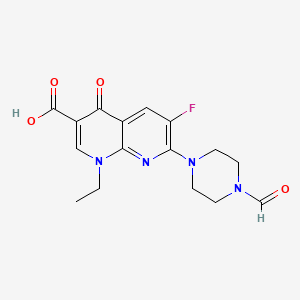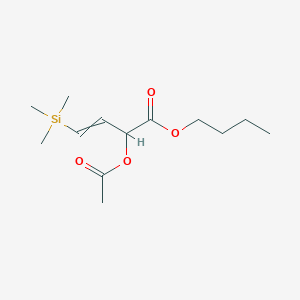
4-Ethenyl-3-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-3-ethylphenol is an organic compound with the molecular formula C10H12O It is a derivative of phenol, characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenyl-3-ethylphenol can be achieved through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Vinylation of Phenol: Another approach is the vinylation of phenol using acetylene in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenyl-3-ethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in 3-ethylphenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: 3-Ethylphenol.
Substitution: Various substituted phenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-3-ethylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and resins.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of phenolic resins and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Ethenyl-3-ethylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate oxidative stress pathways, enzyme activity, and cellular signaling mechanisms.
Vergleich Mit ähnlichen Verbindungen
4-Ethylphenol: Similar structure but lacks the ethenyl group.
3-Ethylphenol: Similar structure but with the ethyl group in a different position.
4-Vinylphenol: Similar structure but lacks the ethyl group.
Uniqueness: 4-Ethenyl-3-ethylphenol is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Eigenschaften
CAS-Nummer |
89411-40-5 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
4-ethenyl-3-ethylphenol |
InChI |
InChI=1S/C10H12O/c1-3-8-5-6-10(11)7-9(8)4-2/h3,5-7,11H,1,4H2,2H3 |
InChI-Schlüssel |
FCXJYRFMVVHWMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)

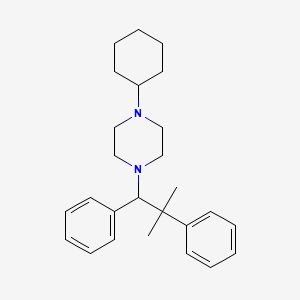
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
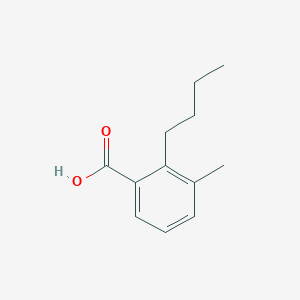
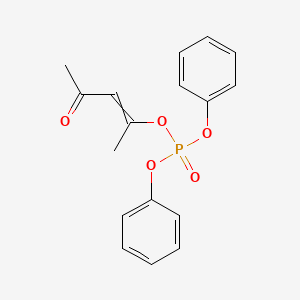
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)




